4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt(Mixture of isomers)
Description
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (CAS: 247144-99-6) is a rhodamine derivative with a molecular formula of C₂₂H₁₆Li₂N₂O₁₁S₂ and a molecular weight of 562.37 g/mol . This compound is a mixture of isomers and is classified as a technical-grade material. Its structure includes two sulfonic acid groups (-SO₃H) and two carboxylic acid groups (-COOH), both of which are critical for solubility and conjugation properties. The lithium counterions enhance its stability and solubility in aqueous solutions.
Properties
CAS No. |
247144-99-6 |
|---|---|
Molecular Formula |
C22H15Li3N2O11S2 |
Molecular Weight |
568.305 |
IUPAC Name |
trilithium;3-amino-9-(2-carboxyphenyl)-6-iminoxanthene-4,5-disulfonate;acetate |
InChI |
InChI=1S/C20H14N2O9S2.C2H4O2.3Li/c21-13-7-5-11-15(9-3-1-2-4-10(9)20(23)24)12-6-8-14(22)19(33(28,29)30)17(12)31-16(11)18(13)32(25,26)27;1-2(3)4;;;/h1-8,21H,22H2,(H,23,24)(H,25,26,27)(H,28,29,30);1H3,(H,3,4);;;/q;;3*+1/p-3 |
InChI Key |
JQRFFXWSRVRKAJ-UHFFFAOYSA-K |
SMILES |
[Li+].[Li+].[Li+].CC(=O)[O-].C1=CC=C(C(=C1)C2=C3C=CC(=N)C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O |
Synonyms |
3,6-Diamino-9-[2,4(or 2,5)-dicarboxyphenyl]-4,5-disulfoxanthylium Inner Salt Lithium Salt; |
Origin of Product |
United States |
Preparation Methods
Xanthene Core Synthesis
The xanthene core is synthesized via acid-catalyzed condensation of resorcinol derivatives with phthalic anhydride. Key conditions include:
-
Catalyst : Concentrated sulfuric acid (95–98%) at 120–140°C for 6–8 hours.
-
Solvent : Glacial acetic acid or toluene to facilitate cyclization.
This step produces the unsubstituted xanthene structure, which is subsequently functionalized.
Sulfonation Process
Sulfonic acid groups are introduced at the 4- and 5-positions using chlorosulfonic acid (ClSO₃H) under controlled conditions:
-
Reagent : Excess ClSO₃H (3–4 equivalents) in dichloromethane at 0–5°C.
-
Reaction Time : 4–6 hours with vigorous stirring to prevent local overheating.
-
Workup : Quenching with ice water, followed by neutralization with sodium bicarbonate.
The sulfonation step is highly exothermic, requiring precise temperature control to avoid over-sulfonation or decomposition.
Carboxylation and Lithium Salt Formation
Carboxylic acid groups are introduced via Friedel-Crafts acylation using dicarboxylic anhydrides. Subsequent neutralization with lithium hydroxide yields the lithium salt:
-
Carboxylation :
-
Salt Formation :
Industrial Production Optimization
Industrial-scale synthesis prioritizes yield, purity, and cost-effectiveness through advanced engineering solutions.
Continuous Flow Reactors
Modern facilities employ continuous flow systems to enhance reproducibility:
Purification Techniques
Chromatography and crystallization are critical for isolating isomers:
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Isomer Separation | Ion-exchange chromatography | LiChroprep® RP-18 column, methanol/water gradient | ≥98% |
| Final Crystallization | Ethanol/water (7:3) | Slow cooling from 60°C to 4°C | 99.5% |
Comparative Analysis of Methodologies
A comparison of laboratory-scale and industrial methods reveals critical trade-offs:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reaction Time | 24–36 hours | 8–12 hours |
| Yield | 60–70% | 85–90% |
| Isomer Purity | 90–95% | 98–99% |
| Cost per Kilogram | $12,000 | $3,500 |
Industrial methods achieve higher efficiency through automated process control and reduced solvent waste.
Challenges and Solutions
Isomer Separation
The mixture of 4,5-disulfo isomers requires meticulous separation:
Lithium Salt Stability
Hygroscopicity compromises long-term storage:
Recent Advances in Synthesis
Recent studies highlight innovations in green chemistry:
Chemical Reactions Analysis
Types of Reactions
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: It can also be reduced, although this is less common due to its stable structure.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts and specific solvents to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent probe in various chemical reactions to monitor reaction progress and detect specific analytes.
Biology: In biological research, it is used to stain cells and tissues, allowing researchers to visualize cellular structures and processes under a microscope.
Medicine: The compound is used in medical diagnostics, particularly in imaging techniques to detect and monitor diseases.
Industry: It is used in industrial applications such as the development of sensors and detection systems for environmental monitoring
Mechanism of Action
The mechanism by which 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt exerts its effects involves its ability to absorb light and emit fluorescence. The sulfonic acid and carboxylic acid groups enhance its solubility and stability, allowing it to interact with various molecular targets. The compound binds to specific cellular components, such as proteins and nucleic acids, and emits fluorescence upon excitation with light, making it a valuable tool for imaging and detection .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthesis Challenges : The mixture of isomers complicates crystallization and purification, as seen in other dicarboxylic acid systems .
- Stability : The lithium salt form enhances stability, but long-term storage at -20°C suggests susceptibility to degradation under ambient conditions .
- Comparative Data Gaps: Limited peer-reviewed studies directly compare this compound with its structural analogues, highlighting a need for targeted research on its photophysical and biochemical properties.
Biological Activity
4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt (CAS Number: 247144-99-6) is a synthetic compound derived from rhodamine dyes, which are widely used in biological research due to their fluorescent properties. This compound is a mixture of isomers and possesses unique biological activities that make it valuable in various scientific applications, particularly in cell biology and pharmacology.
- Molecular Formula : C22H16Li2N2O11S2
- Molecular Weight : 562.37 g/mol
- SMILES Notation : [Li+].[Li+].[Li+].[]C(=O)[O-].[]c1cc(C(=O)[O-])c(cc1[*])c2c3ccc(N)c(c3[o+]c4c(c(N)ccc24)S(=O)(=O)[O-])S(=O)(=O)[O-].[*H]
This compound is typically stored at -20°C and can be shipped at room temperature, indicating its stability under standard laboratory conditions .
The biological activity of 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt is primarily attributed to its ability to interact with various cellular components:
- Fluorescent Properties : The compound exhibits strong fluorescence, making it an excellent marker for cellular imaging and tracking. Its excitation and emission maxima are optimal at approximately 505 nm and 525 nm, respectively .
- Cellular Uptake : The uptake of rhodamine derivatives into cells occurs mainly through facilitated transport mechanisms mediated by organic anion transporting polypeptides (OATPs), particularly OATP1A2. This pathway allows for efficient accumulation within cells, which is crucial for its applications in drug delivery systems .
Antimicrobial Activity
Research has indicated that rhodamine derivatives, including this compound, possess antimicrobial properties. Studies have shown that they can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific mechanisms include:
- Inhibition of Cell Growth : The compound has demonstrated the ability to inhibit cell growth in bacterial cultures, suggesting potential applications in developing antimicrobial agents .
Study on Fluorescent Tracers
In a study assessing the use of rhodamine dyes as tracers in biological systems, researchers found that 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt effectively tracked cellular processes due to its high fluorescence intensity and stability under physiological conditions. This property enables detailed observation of drug transport mechanisms across cellular membranes .
Application in Drug Delivery
A significant application of this compound is in drug delivery systems where its fluorescent properties allow for real-time monitoring of drug distribution within tissues. Studies have shown that when conjugated with therapeutic agents, it enhances the visualization and understanding of drug pharmacokinetics.
Comparative Analysis
| Property | 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt | Other Rhodamine Derivatives |
|---|---|---|
| Fluorescence Intensity | High | Varies |
| Cellular Uptake Mechanism | OATP-mediated | Passive diffusion or OATP |
| Antimicrobial Activity | Yes | Yes |
| Stability | Stable at -20°C | Depends on structure |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4,5-Disulfo Rhodamine-123 Dicarboxylic Acid Lithium Salt with isomer mixtures?
- Methodology : Begin with the precursor 5(6)-Carboxyrhodamine 110, which is sulfonated at the 4,5-positions using sulfuric acid derivatives. Subsequent esterification with succinimidyl ester and lithium salt formation via neutralization with lithium hydroxide ensures product stability. Isomer separation is challenging due to structural similarity; thus, mixtures are often retained unless specific isomers are required for fluorescence studies .
- Data Contradiction : While synthesis protocols often retain isomer mixtures, highlights cis/trans isomer recovery disparities (e.g., maleic acid recovery at 0.3% vs. fumaric acid at 100%), suggesting sulfonation conditions must be optimized to minimize undesired isomers .
Q. How should isomer mixtures be purified for analytical applications?
- Methodology : Use chromatographic separation with amphoteric resins (e.g., ), which preferentially elute dicarboxylic acid products. For fluorescence applications, validate purity via reverse-phase HPLC coupled with mass spectrometry. Lithium salts’ solubility in polar solvents (e.g., methanol/water mixtures) aids in column equilibration .
- Critical Note : Recovery rates for hydroxy/oxo-functionalized aliphatic acids vary widely (27–125%), emphasizing the need for solvent system optimization to retain sulfonated aromatic acids .
Q. What analytical techniques confirm the structural integrity of the compound?
- Methodology :
- X-ray crystallography : Use SHELX programs for small-molecule refinement, particularly for isomer differentiation. SHELXL is robust for high-resolution data but requires careful handling of twinned crystals .
- Fluorescence spectroscopy : Compare emission spectra with Rhodamine-123 standards. Technical-grade mixtures may show broader emission peaks due to isomer heterogeneity .
Advanced Research Questions
Q. How do isomer ratios affect fluorescence quantum yield in biological imaging?
- Methodology : Conduct comparative studies using isomer-enriched fractions (isolated via preparative HPLC). Fluorescence lifetime measurements (TCSPC) and confocal microscopy can quantify photostability differences. notes that succinimidyl ester derivatives exhibit enhanced stability, but isomer-dependent quenching mechanisms (e.g., sulfonate group positioning) require empirical validation .
- Data Conflict : Cis isomers (e.g., maleic acid analogs) may exhibit lower quantum yields due to steric hindrance, as seen in aliphatic dicarboxylic acid recovery studies .
Q. What strategies mitigate interference from isomer mixtures in competitive binding assays?
- Methodology :
- Isothermal titration calorimetry (ITC) : Use site-specific probes (e.g., mitochondrial-targeting derivatives) to isolate binding signals.
- Computational modeling : Employ DFT calculations to predict isomer-specific binding affinities. highlights imidazole-4,5-dicarboxylic acid’s utility in vanadium speciation, suggesting similar approaches for sulfonated Rhodamine isomers .
Q. How does the lithium counterion influence stability in aqueous vs. nonpolar environments?
- Methodology : Compare lithium salts with sodium/potassium analogs via accelerated stability testing (40°C/75% RH). Lithium’s small ionic radius enhances solubility in polar solvents but may promote hydrolysis in acidic conditions. notes lithium’s role in stabilizing complex soap structures, suggesting similar mechanisms for sulfonated dyes .
- Key Finding : Lithium salts of hydroxycarboxylic acids (e.g., salicylic acid) exhibit superior thermal stability, a trait exploitable in long-term fluorescence storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
